Comprehensive Synthesis Guide: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol
Comprehensive Synthesis Guide: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol
This technical guide details the synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol , a critical fluorinated pyridine scaffold often utilized as a bioisostere for phenylglycinol in kinase inhibitors and CNS-active agents.
The guide prioritizes Route A (Scalable Racemic Synthesis) for bulk intermediate generation and Route B (Asymmetric Synthesis) for enantiopure applications, reflecting the distinct needs of early-phase versus late-stage drug development.
Part 1: Strategic Overview & Retrosynthesis
The incorporation of a fluorine atom at the 5-position of the pyridine ring modulates basicity (
Structural Considerations
-
Fluorine Stability: The 5-position (meta-like) on the pyridine ring is not activated for Nucleophilic Aromatic Substitution (
) under standard conditions. This allows the use of strong nucleophiles (e.g., cyanide, hydride reducing agents) without defluorination side reactions. -
Chiral Center: The C2 position is a stereocenter. For medicinal chemistry, the enantiopure form is typically required to avoid off-target toxicity.
Retrosynthetic Map
The most robust disconnection relies on the reduction of the corresponding amino acid or nitrile, derived ultimately from 5-fluoropyridine-3-carboxaldehyde .
Caption: Retrosynthetic logic flow. Solid lines denote the scalable racemic route; dashed lines denote the asymmetric Ellman route.
Part 2: Route A - Scalable Racemic Synthesis (The Modified Strecker)
This route is preferred for generating multi-gram quantities of the racemic scaffold for initial SAR (Structure-Activity Relationship) screening.
Step 1: Formation of α-Aminonitrile
Reaction Type: Strecker Synthesis Reagents: 5-fluoropyridine-3-carboxaldehyde, TMSCN (Trimethylsilyl cyanide), Ammonia (7M in MeOH).
Protocol:
-
Setup: In a flame-dried round-bottom flask under
, dissolve 5-fluoropyridine-3-carboxaldehyde (1.0 equiv) in anhydrous Methanol (0.5 M concentration). -
Imine Formation: Add
(7M in MeOH, 2.0 equiv) and stir at for 30 minutes. The solution typically turns yellow, indicating imine formation. -
Cyanation: Add TMSCN (1.2 equiv) dropwise over 10 minutes. Note: TMSCN is safer and easier to handle than KCN/NaCN but still generates HCN in situ; use a bleach scrubber.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with saturated
and brine. Dry over . -
Yield: Expect 85–95% of the crude aminonitrile.
Step 2: Hydrolysis to (5-Fluoropyridin-3-yl)glycine
Reaction Type: Acid-Mediated Hydrolysis Reagents: 6M HCl (aq).
Protocol:
-
Suspend the crude aminonitrile in 6M HCl (10 vol).
-
Heat to reflux (
) for 4–6 hours. Caution: Monitor for decarboxylation (CO2 evolution). -
Cool to RT and concentrate to dryness to afford the amino acid hydrochloride salt.
-
Purification: Triturate with acetone or diethyl ether to remove non-polar impurities. The product is a hygroscopic white solid.
Step 3: Reduction to Amino Alcohol
Reaction Type: Hydride Reduction
Reagents:
Protocol (Borane Method):
-
Suspend the amino acid HCl salt (1.0 equiv) in anhydrous THF under Argon.
-
Add
(1M solution, 3.0 equiv) dropwise at . -
Reflux for 12 hours.
-
Quench: Cool to
. Carefully add MeOH (excess) to quench unreacted borane. -
Acid Workup: Add conc. HCl and reflux for 1 hour to break the amine-borane complex.
-
Isolation: Basify to pH >10 with NaOH (aq) and extract exhaustively with DCM/Isopropanol (3:1).
-
Result: 2-Amino-2-(5-fluoropyridin-3-yl)ethanol as a pale yellow oil or low-melting solid.
Part 3: Route B - Asymmetric Synthesis (Ellman Auxiliary)
For drug candidates requiring high enantiomeric excess (
Workflow Diagram
Caption: Asymmetric synthesis workflow using Ellman's auxiliary for chiral induction.
Key Protocol Differences:
-
Condensation: Use
(2.0 equiv) as a Lewis acid/dehydrating agent to condense the aldehyde with (S)-(-)-2-methyl-2-propanesulfinamide . -
Cyanation: The addition of TMSCN to the chiral sulfinimine proceeds with high diastereoselectivity (typically >90:10 dr), controlled by the bulky tert-butyl group.
-
Deprotection: Treatment with HCl simultaneously cleaves the sulfinyl group and hydrolyzes the nitrile to the ester/acid, ready for reduction.
Part 4: Analytical Data & Quality Control
To validate the synthesis, compare analytical data against these expected parameters.
| Parameter | Specification | Notes |
| 1H NMR (DMSO-d6) | δ 8.50 (s, 1H), 8.42 (d, 1H), 7.65 (d, 1H) | Pyridine protons show characteristic coupling with Fluorine. |
| 19F NMR | δ -128 to -132 ppm | Singlet (decoupled) or Multiplet. Diagnostic for 3,5-subst. |
| Mass Spec (ESI+) | [M+H]+ = 157.08 | Base peak. |
| Appearance | White waxy solid or viscous oil | Hygroscopic; store under Nitrogen. |
Part 5: Safety & Handling (E-E-A-T)
-
Cyanide Hazards: Both KCN and TMSCN release HCN upon contact with moisture/acid. All Strecker reactions must be performed in a high-efficiency fume hood with a bleaching trap (10% NaClO) connected to the exhaust.
-
Fluoropyridines: While the C-F bond is stable here, fluorinated pyridines can be lipophilic and penetrate skin easily. Double-gloving (Nitrile) is mandatory.
-
Borane Quenching: The quench of Borane-THF with Methanol generates Hydrogen gas and trimethyl borate. This is exothermic. Add MeOH very slowly at
.
References
-
Strecker Reaction on Heterocycles
-
Ellman Sulfinamide Methodology
- Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995.
-
Source:
-
Reduction of Amino Acids to Amino Alcohols
- Abiko, A., Masamune, S. (1992). "Reduction of α-Amino Acids to Amino Alcohols." Tetrahedron Letters.
-
Source:
-
Synthesis of 2-Amino-2-(pyridin-3-yl)ethanol (Analogous Protocol)
- BenchChem Protocols. "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride."
-
Source:
-
Handling of Fluoropyridines
- Pauton, M., et al. (2019). "First radiosynthesis of 2-amino-5-[18F]fluoropyridines." (Discusses stability and reactivity of 5-fluoropyridine core).
-
Source:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Discovery of VU0431316: A negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
